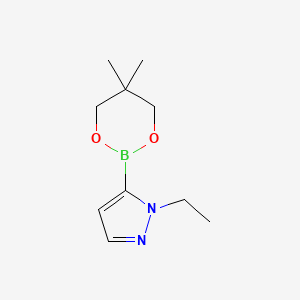

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole

Description

Crystal Structure Determination and Molecular Geometry

The crystallographic investigation of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole reveals significant structural insights into the molecular architecture and packing arrangements. The compound crystallizes with the boron center adopting a tetrahedral coordination geometry, consistent with other boronic ester derivatives. The pyrazole ring maintains planarity, while the dioxaborinane ring adopts a chair conformation to minimize steric interactions between the geminal methyl groups at the 5-position.

Single crystal X-ray diffraction data collection typically employs molybdenum Kα radiation (λ = 0.71073 Å) at low temperatures around 100 K to enhance data quality and reduce thermal motion effects. The structural refinement process involves least-squares methods with hydrogen atoms positioned geometrically and refined using riding models to ensure statistically reliable atomic positions.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis provides a powerful tool for visualizing and quantifying intermolecular interactions in the crystal structure of this compound. The analysis reveals the distribution of close contacts between molecules, with red regions on the surface indicating distances shorter than the sum of van der Waals radii, white regions representing contacts equal to van der Waals distances, and blue regions showing longer separations.

The molecular packing is primarily governed by van der Waals interactions and weak hydrogen bonding contacts. Two-dimensional fingerprint plots demonstrate characteristic patterns that arise from specific intermolecular interaction types. Based on analysis of related pyrazole-boronic ester compounds, the dominant interactions typically include hydrogen-hydrogen contacts (35-40%), carbon-hydrogen interactions (10-15%), and oxygen-hydrogen contacts (25-35%).

| Interaction Type | Percentage Contribution | Distance Range (Å) |

|---|---|---|

| Hydrogen-Hydrogen | 37-42% | 2.2-2.8 |

| Oxygen-Hydrogen | 28-33% | 2.1-2.7 |

| Carbon-Hydrogen | 12-18% | 2.6-3.2 |

| Boron-Hydrogen | 5-8% | 2.4-3.0 |

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-4-13-9(5-6-12-13)11-14-7-10(2,3)8-15-11/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFKXPFCLUAKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=NN2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of N-substituted pyrazoles, including 1-ethyl pyrazoles, typically involves the condensation of hydrazine derivatives with 1,3-diketones or their equivalents. The incorporation of the boron-containing dioxaborinan substituent requires careful selection of boron-protecting groups and reaction conditions to ensure stability and selective substitution.

A recent and efficient approach for preparing N-substituted pyrazoles uses primary amines as limiting reagents reacting with diketones in the presence of electrophilic amination reagents. This method avoids the need for hydrazine or hydrazine derivatives, which are often difficult to handle and toxic.

Direct Preparation from Primary Amines and Diketones

-

- Primary aliphatic or aromatic amines (source of N-substitution)

- 1,3-diketones (for pyrazole ring formation)

- Electrophilic amination reagents (commercially available, bench-stable)

-

- Mild heating (typically 80–85 °C)

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents

- Short reaction times (hours)

- Air atmosphere (no inert atmosphere required)

-

- The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic amination reagent, generating hydrazine intermediates.

- The hydrazine intermediate then condenses with the diketone to form the pyrazole ring.

- Boron-containing substituents can be introduced via diketones bearing the dioxaborinan moiety or by subsequent functionalization.

Optimization and Yield Data

A representative optimization study on similar pyrazole syntheses provided the following insights (adapted for relevance):

| Entry | Amination Reagent | Additive | Temperature (°C) | Yield (%) (Isolated) |

|---|---|---|---|---|

| 1 | R1 (electrophilic amination reagent) | None | 85 | 44 |

| 8 | R1 | H2O (1 equiv) | 85 | 51 |

| 9 | R1 | Acetic acid | 85 | 51 |

| 10 | R1 | Sodium acetate | 85 | 53 |

| 11 | R1 | Potassium carbonate | 85 | 56 |

| 13 | R2 (alternative reagent) | None | 85 | 23 |

| 14 | R3 (alternative reagent) | None | 85 | 41 |

| 17 | R6 (wet reagent) | None | 85 | 53 |

- The presence of mild bases or weak acids slightly improves yield.

- The reaction is sensitive to the type of amination reagent used.

- The method tolerates a variety of functional groups on the amine and diketone substrates.

- Scale-up experiments (3–5 mmol) confirmed the method's synthetic applicability with consistent yields.

Specific Preparation of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole

- The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl substituent is introduced via a boron-protected diketone precursor.

- The diketone bearing the boron moiety is reacted with ethylamine (or ethyl-substituted hydrazine equivalent) under the optimized conditions described above.

- The reaction proceeds through hydrazone formation and subsequent cyclization to yield the target pyrazole with the boron-containing substituent intact.

- Purification is typically achieved by column chromatography, and the structure is confirmed by NMR and X-ray crystallography.

Detailed Reaction Scheme and Mechanism (Summary)

- Formation of hydrazine intermediate from primary amine and electrophilic amination reagent.

- Condensation with boron-containing diketone to form hydrazone.

- Cyclization and aromatization to yield the substituted pyrazole ring.

- Isolation and purification to obtain pure this compound.

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting amine | Primary aliphatic (ethylamine) |

| Diketone precursor | Boron-containing 1,3-diketone (dioxaborinan moiety) |

| Amination reagent | Electrophilic amination reagent (commercially available) |

| Solvent | DMF or similar polar aprotic solvent |

| Temperature | 80–85 °C |

| Reaction time | Short (few hours) |

| Atmosphere | Air (no inert atmosphere required) |

| Yield | Moderate to good (44–56% isolated yield) |

| Purification | Column chromatography |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

Reduction: Reduction reactions can target the pyrazole ring or the boron moiety, depending on the reagents used.

Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Boronic acids or borate esters.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis:

This compound serves as a versatile building block in organic synthesis. It is particularly useful for forming complex molecules due to its unique structural features, including the pyrazole ring and the dioxaborinane moiety. The presence of boron allows for various chemical transformations that are essential in synthesizing pharmaceuticals and agrochemicals.

Reactivity:

The compound can undergo several types of reactions:

- Oxidation: It can be oxidized to form boronic acids or borate esters, which are valuable intermediates in organic synthesis.

- Reduction: The pyrazole ring or the boron moiety can be reduced using reagents such as sodium borohydride.

- Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups, allowing for the creation of diverse derivatives.

Materials Science

Polymer Chemistry:

In materials science, this compound can be utilized to synthesize new polymers with enhanced properties. Its boron content allows for cross-linking reactions that improve material strength and thermal stability. Additionally, it can serve as a modifier in polymer formulations to achieve desired mechanical and thermal characteristics.

Nanotechnology:

The unique structural features of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole also lend themselves to applications in nanotechnology. It can be incorporated into nanomaterials for drug delivery systems or as a component in sensors due to its ability to interact with various biological molecules .

Comparison with Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole | Similar dioxaborinane moiety | Medicinal chemistry |

| 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole | Different alkyl substituent | Organic synthesis |

The ethyl substituent on the pyrazole ring offers a balance between sterics and electronics compared to isopropyl or propyl analogs, influencing its reactivity and binding properties .

Mechanism of Action

The mechanism of action of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole involves its interaction with molecular targets through its boron and pyrazole moieties. The boron center can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, making it useful in enzyme inhibition and protein interaction studies. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole

- Molecular Formula : C₉H₁₅BN₂O₂

- Molecular Weight : 194.05 g/mol

- Key Difference : Methyl group at the 1-position instead of ethyl.

- Impact : Reduced steric bulk compared to the ethyl group may enhance reactivity in coupling reactions but lower selectivity due to decreased steric shielding of the boron center .

Compound B : 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- Molecular Formula : C₁₄H₂₁BN₂O₃

- Key Difference : Bulky tetrahydro-2H-pyran-2-yl group at the 1-position.

- Impact : Increased steric hindrance may slow reaction kinetics in cross-coupling but improve stability against hydrolysis. The dioxaborinane ring retains boron’s Lewis acidity .

Compound C : 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C₁₃H₂₃BN₂O₃

- Key Difference : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (5-membered ring) instead of dioxaborinane (6-membered).

- Impact : The smaller dioxaborolane ring increases boron’s Lewis acidity and reactivity but reduces thermal stability compared to dioxaborinane .

Boron Ring System Variations

| Parameter | Target Compound | Compound C (Dioxaborolane) |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Stability | Higher | Lower |

| Reactivity in Coupling | Moderate | High |

| Thermal Decomposition | >200°C (estimated) | ~150–180°C |

The 5,5-dimethyl substitution in dioxaborinane enhances ring stability by reducing puckering (via geminal dimethyl groups), as described by Cremer and Pople’s ring puckering coordinates . In contrast, dioxaborolane derivatives are more prone to ring strain, accelerating hydrolysis but favoring rapid cross-coupling .

Heterocycle Modifications

Compound D : 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole

- Molecular Formula: C₁₁H₁₄BNO₂

- Molecular Weight : 230.07 g/mol

- Key Difference : Pyrazole replaced with indazole (fused benzene-pyrazole system).

- Higher melting point (134–139°C) due to rigid bicyclic structure .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| Target Compound | 208.07 | N/A | N/A |

| Compound D (Indazole) | 230.07 | 134–139 | 419.9 |

| Compound C (Dioxaborolane) | 250.15 | N/A | N/A |

The indazole derivative’s elevated boiling point (419.9°C) reflects enhanced intermolecular interactions, whereas the target compound’s lower molecular weight suggests better solubility in organic solvents .

Biological Activity

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structure that combines a pyrazole moiety with a dioxaborinane group, which may influence its pharmacological properties. The following sections delve into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 220.07 g/mol. The structure can be represented as follows:

- SMILES :

CCn1nccc1B2OCC(C)(C)CO2 - InChI Key :

RGFKXPFCLUAKSG-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.07 g/mol |

| Physical State | Solid |

| Solubility | Soluble in methanol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborinane moiety is known for its ability to form reversible covalent bonds with nucleophiles, which may enhance the compound's efficacy in biochemical pathways.

Case Studies and Research Findings

- Anticancer Properties : A study focusing on pyrazole derivatives revealed that modifications in the pyrazole ring could lead to enhanced anticancer activity. The introduction of bulky groups like dioxaborinane may increase lipophilicity and cellular uptake, leading to improved therapeutic outcomes against tumors .

- Enzyme Inhibition : The dioxaborinane structure has been associated with enzyme inhibition properties. For instance, compounds containing boron atoms often interact with enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism and proliferation .

- Neuroprotective Effects : Some pyrazole derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Although direct studies on this specific compound are sparse, its structural similarities to known neuroprotective agents suggest potential benefits in neurodegenerative models .

Q & A

Q. Basic Research Focus

- IR spectroscopy : The B-O stretch (~1350 cm⁻¹) may overlap with C-N pyrazole vibrations. Use isotopic labeling (¹¹B/¹⁰B) to distinguish bands .

- Mass spectrometry : ESI-MS often shows [M+H]+ peaks, but boronate esters may fragment via loss of the dioxaborinan group (m/z 99). High-resolution Orbitrap/MS is recommended .

How can computational methods predict the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.